1-[2-(Hydroxymethyl)benzimidazol-1-yl]-3-(4-methylphenoxy)propan-2-ol
Overview
Description
1-[2-(Hydroxymethyl)benzimidazol-1-yl]-3-(4-methylphenoxy)propan-2-ol is a complex organic compound that features a benzimidazole ring fused with a hydroxymethyl group and a propanol chain linked to a methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Hydroxymethyl)benzimidazol-1-yl]-3-(4-methylphenoxy)propan-2-ol typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring is synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde and a base.
Attachment of Propanol Chain: The propanol chain is attached through a nucleophilic substitution reaction, where the benzimidazole derivative reacts with an appropriate halogenated propanol.
Coupling with Methylphenoxy Group: The final step involves coupling the intermediate with a methylphenoxy group, typically through an etherification reaction using a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Hydroxymethyl)benzimidazol-1-yl]-3-(4-methylphenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The benzimidazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The propanol chain can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of various substituted propanol derivatives.
Scientific Research Applications
1-[2-(Hydroxymethyl)benzimidazol-1-yl]-3-(4-methylphenoxy)propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-(Hydroxymethyl)benzimidazol-1-yl]-3-(4-methylphenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The hydroxymethyl and methylphenoxy groups may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler compound with a similar core structure but lacking the hydroxymethyl and propanol groups.
1-(1H-Benzimidazol-2-yl)-3-(substituted)-2-propen-1-one: A derivative with different substituents on the propanol chain.
2-(1H-Benzimidazol-2-yl)aniline: Another benzimidazole derivative with an aniline group.
Uniqueness
1-[2-(Hydroxymethyl)benzimidazol-1-yl]-3-(4-methylphenoxy)propan-2-ol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxymethyl group enhances its solubility and reactivity, while the methylphenoxy group provides additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
1-[2-(hydroxymethyl)benzimidazol-1-yl]-3-(4-methylphenoxy)propan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-13-6-8-15(9-7-13)23-12-14(22)10-20-17-5-3-2-4-16(17)19-18(20)11-21/h2-9,14,21-22H,10-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVKGGIQJPHBOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.